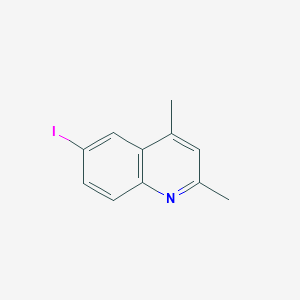

6-Iodo-2,4-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,4-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAISUCANNTZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 6 Iodo 2,4 Dimethylquinoline

Halogen Atom Reactivity: Nucleophilic Substitution and Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The iodine atom at the C-6 position of 6-Iodo-2,4-dimethylquinoline is a key functional group that dictates much of its chemical behavior. smolecule.com This halogen's presence makes the compound susceptible to a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution:

The carbon-iodine bond in 6-Iodo-2,4-dimethylquinoline is polarized, with the carbon atom being electrophilic. This allows for the displacement of the iodide ion by a range of nucleophiles. smolecule.comrsc.org While direct nucleophilic aromatic substitution on unactivated aryl halides can be challenging, the reactivity of iodo-substituted quinolines can be enhanced under specific conditions. For instance, reactions with amines, alkoxides, and thiolates can be facilitated by the use of strong bases or high temperatures. rsc.orgbeilstein-journals.org The reactivity of the C-4 chloro group in similar quinoline (B57606) systems towards nucleophiles like hydrazines and amines has been demonstrated, suggesting that the C-6 iodo group in 6-Iodo-2,4-dimethylquinoline would also be susceptible to such substitutions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and 6-Iodo-2,4-dimethylquinoline is an excellent substrate for these transformations. researchgate.net The high reactivity of the carbon-iodine bond makes it particularly suitable for a variety of coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. smolecule.comresearchgate.netmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized quinoline derivatives.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.ca The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making 6-Iodo-2,4-dimethylquinoline a highly reactive coupling partner. mdpi.comuwindsor.ca

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂/PPh₃ | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄/CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | C-N (Aryl-Amine) |

| Hiyama Coupling | Organosilane | PdCl₂(PPh₃)₂/TBAF | C-C (Aryl-Aryl/Alkenyl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Alkenyl) |

This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to aryl iodides like 6-Iodo-2,4-dimethylquinoline. Specific conditions may vary.

Electrophilic Aromatic Substitution on the Quinoline Ring System of 6-Iodo-2,4-dimethylquinoline

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org In the case of 6-Iodo-2,4-dimethylquinoline, the reaction is influenced by the directing effects of the substituents already present on the quinoline ring.

The quinoline ring system itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic ring. metu.edu.tr However, the presence of activating groups can significantly influence the rate and regioselectivity of the reaction.

In 6-Iodo-2,4-dimethylquinoline, the two methyl groups at the C-2 and C-4 positions are electron-donating and thus activating groups. masterorganicchemistry.com They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. smolecule.com Activating groups are typically ortho, para-directors. scribd.com Conversely, the iodine atom at the C-6 position is a deactivating group due to its inductive electron-withdrawing effect, but it also directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The interplay of these directing effects determines the position of further substitution. The nitrogen atom strongly deactivates the pyridine (B92270) ring (positions 2, 3, 4, and 8), making electrophilic substitution on the carbocyclic ring (positions 5, 6, 7, and 8) more favorable. scribd.com Given that the C-6 position is already occupied, and considering the activating nature of the methyl groups, electrophilic attack is most likely to occur at the C-5 and C-7 positions. scribd.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitrogen Atom | 1 | Inductive: -I, Resonance: -M | Deactivating, Meta-directing (relative to N) |

| Methyl Group | 2 | Inductive: +I, Hyperconjugation | Activating, Ortho, Para-directing |

| Methyl Group | 4 | Inductive: +I, Hyperconjugation | Activating, Ortho, Para-directing |

| Iodine Atom | 6 | Inductive: -I, Resonance: +M | Deactivating, Ortho, Para-directing |

Redox Chemistry: Oxidation and Reduction Pathways of 6-Iodo-2,4-dimethylquinoline Analogues

The redox chemistry of quinoline derivatives is a broad and important area of study. The oxidation and reduction of these compounds can lead to a variety of products with different properties and biological activities.

Oxidation:

The oxidation of quinoline derivatives can occur at several positions, depending on the specific reagents and reaction conditions used. researchgate.net The benzene ring of the quinoline nucleus can be oxidized, leading to the formation of dicarboxylic acids, such as pyridine-2,3-dicarboxylic acid, upon ozonolysis. metu.edu.tr The methyl groups on the quinoline ring can also be susceptible to oxidation. For instance, the oxidation of substituted quinolines can yield quinoline carboxylic acids. mdpi.com Furthermore, the entire aromatic system can be oxidized to form quinones under certain conditions. The presence of the iodine atom may influence the oxidation potential of the molecule. Hypervalent iodine reagents are themselves powerful oxidants used in various organic transformations. mdpi.com

Reduction:

The reduction of the quinoline ring system can also be achieved through various methods. Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring. Depending on the catalyst and conditions, either the pyridine ring or both rings can be reduced. For example, reduction can lead to the formation of 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines. metu.edu.trcdnsciencepub.com A study on a related compound, dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, confirms the stability of the reduced dihydroquinoline ring system. researchgate.netnih.gov The reduction of the nitro group to an amino group is also a common transformation in quinoline chemistry, which can be achieved using various reducing agents. scribd.com

| Reaction Type | Reagent/Condition (Example) | Potential Product Type |

| Oxidation | O₃, then workup | Pyridine-dicarboxylic acid derivatives |

| Oxidation | KMnO₄, heat | Quinoline-carboxylic acid derivatives |

| Reduction | H₂, Pd/C | 1,2,3,4-Tetrahydro-6-iodo-2,4-dimethylquinoline |

| Reduction | NaBH₄ | 1,2-Dihydro-6-iodo-2,4-dimethylquinoline |

This table illustrates potential transformation pathways based on the known chemistry of quinoline analogues.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Iodo 2,4 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Iodo-2,4-dimethylquinoline, ¹H and ¹³C NMR would provide definitive assignment of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would feature signals for H-3, H-5, H-7, and H-8. The iodine atom at the C-6 position significantly influences the electronic environment, causing predictable shifts in the signals of adjacent protons. The singlet for the H-3 proton would likely appear in the 7.0-7.5 ppm range. The protons on the benzo-ring (H-5, H-7, H-8) would exhibit splitting patterns based on their coupling with each other. The methyl groups at C-2 and C-4 would each produce a sharp singlet, likely in the 2.5-3.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. 6-Iodo-2,4-dimethylquinoline has 11 carbon atoms, and due to molecular symmetry, 11 distinct signals are expected. The spectrum would show signals for the two methyl carbons, typically in the upfield region (20-30 ppm). The nine carbons of the quinoline (B57606) ring system would appear in the downfield aromatic region (120-160 ppm). The carbon atom directly bonded to the iodine (C-6) would experience a significant upfield shift due to the heavy atom effect, a characteristic feature that aids in its assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Iodo-2,4-dimethylquinoline Note: These are estimated values based on spectroscopic principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.7 (s, 3H) | ~25 |

| 4-CH₃ | ~2.6 (s, 3H) | ~20 |

| C-2 | - | ~158 |

| C-3 | ~7.2 (s, 1H) | ~122 |

| C-4 | - | ~145 |

| C-4a | - | ~148 |

| C-5 | ~7.8 (d) | ~135 |

| C-6 | - | ~95 |

| C-7 | ~7.9 (dd) | ~138 |

| C-8 | ~7.5 (d) | ~128 |

| C-8a | - | ~127 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum of 6-Iodo-2,4-dimethylquinoline (C₁₁H₁₀IN), the molecular ion peak [M]⁺ would be expected at m/z 283.99. A prominent feature would be the isotopic pattern characteristic of iodine. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15]⁺) or the iodine atom ([M-127]⁺), leading to significant fragment ions that help confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for unambiguously determining the molecular formula of a compound. For 6-Iodo-2,4-dimethylquinoline, HRMS would distinguish its exact mass from other potential compounds with the same nominal mass. This technique is essential for confirming that the elemental composition is indeed C₁₁H₁₀IN.

Table 2: Expected Mass Spectrometry Data for 6-Iodo-2,4-dimethylquinoline

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₀IN |

| Nominal Mass | 283 g/mol |

| Exact Mass (HRMS) | 282.9858 g/mol |

| Key Fragment Ions (m/z) | [M]⁺ at 283, [M-CH₃]⁺ at 268, [M-I]⁺ at 156 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 6-Iodo-2,4-dimethylquinoline would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C and C=N stretching vibrations from the quinoline ring system (in the 1500-1650 cm⁻¹ region). The C-I stretching vibration would appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the quinoline core. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and its Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The quinoline ring is a chromophore that absorbs strongly in the UV region. The spectrum of 6-Iodo-2,4-dimethylquinoline is expected to show multiple absorption bands characteristic of the π → π* transitions within the aromatic system. The presence of the iodine substituent and methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent 2,4-dimethylquinoline (B72138) molecule. This technique is useful for quantitative analysis and for studying the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of 6-Iodo-2,4-dimethylquinoline can be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov The resulting crystal structure would confirm the planarity of the quinoline ring and show the precise positions of the iodine and methyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any π-π stacking or other non-covalent interactions that dictate the solid-state architecture.

Linear-Dichroic IR Spectroscopy for Structural Fragment Identification

Linear-Dichroic Infrared (LD-IR) spectroscopy is a specialized technique that provides information about the orientation of molecular fragments. By measuring the differential absorption of polarized infrared light by molecules oriented in a stretched polymer, LD-IR can determine the orientation of specific transition moments relative to the molecular alignment axis. For 6-Iodo-2,4-dimethylquinoline, this could be used to assign the vibrational modes of the quinoline ring system, distinguishing between in-plane and out-of-plane vibrations and confirming the orientation of the C-I bond relative to the plane of the aromatic ring.

Computational and Theoretical Investigations of 6 Iodo 2,4 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for calculating the properties of molecules like 6-Iodo-2,4-dimethylquinoline. DFT methods are employed to determine the optimized molecular geometry and to analyze the electronic characteristics that dictate the compound's reactivity and intermolecular interactions. researchgate.netmdpi.com

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. arxiv.org For 6-Iodo-2,4-dimethylquinoline, this involves calculations that systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

Conformational analysis is crucial for understanding the molecule's flexibility and the different spatial arrangements it can adopt. nih.gov While the quinoline (B57606) core is largely rigid, the orientation of the methyl groups can be investigated. DFT calculations, often using a basis set like B3LYP/6-311+G(**), are performed to determine the precise geometric parameters of the most stable conformer. nih.govresearchgate.net These optimized coordinates are fundamental for all subsequent computational analyses.

Table 1: Representative Geometric Parameters Calculated by DFT This table presents hypothetical, representative data for illustrative purposes.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-N (ring) | ~1.37 Å |

| Bond Length | C-C (ring) | ~1.40 Å |

| Bond Angle | C-C-I | ~119.5° |

| Bond Angle | C-N-C | ~117.8° |

| Dihedral Angle | C-C-C-C (ring) | ~0.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. libretexts.org DFT calculations are used to determine the energies of these frontier orbitals and the resulting energy gap for 6-Iodo-2,4-dimethylquinoline, providing insight into its electronic properties and reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Properties This table presents hypothetical, representative data for illustrative purposes.

| Property | Energy (eV) | Description |

| EHOMO | -6.25 | Indicates electron-donating capability |

| ELUMO | -1.15 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.10 | Predicts chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net

For 6-Iodo-2,4-dimethylquinoline, an MEP map would typically show:

Red Regions: Areas of negative electrostatic potential, indicating electron-rich sites that are susceptible to electrophilic attack. The nitrogen atom in the quinoline ring is expected to be a primary electron-rich center.

Blue Regions: Areas of positive electrostatic potential, representing electron-deficient sites that are prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the quinoline ring often exhibit positive potential.

Green Regions: Areas of neutral or near-zero potential.

This analysis helps in understanding intermolecular interactions, particularly how the molecule might interact with biological receptors or other reactants. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dergipark.org.trresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. mpg.dewisc.edu This is often evaluated using second-order perturbation theory, where the stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of that interaction.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies This table presents hypothetical, representative data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C-C) | ~25.5 | Lone pair delocalization into the ring |

| π (C-C) | π* (C-C) | ~18.2 | Intramolecular charge transfer (resonance) |

| σ (C-H) | σ* (C-C) | ~4.8 | Hyperconjugation from methyl C-H bonds |

Molecular Docking Simulations for Ligand-Target Interactions in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egyoutube.com This method is widely used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govresearchgate.net

In a research context, 6-Iodo-2,4-dimethylquinoline could be docked into the active site of a specific protein of interest. The simulation would generate various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results, often expressed as a binding energy or affinity (e.g., in kcal/mol), help identify the most stable ligand-receptor complex and the key amino acid residues involved in the interaction. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Following a docking study, an MD simulation can be performed on the predicted 6-Iodo-2,4-dimethylquinoline-protein complex. This simulation, typically run for nanoseconds or longer, provides insights into the stability and flexibility of the complex in a simulated physiological environment (e.g., in water). Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the binding pose over time. This analysis is crucial for confirming whether the interactions predicted by docking are maintained in a dynamic system.

In Silico Studies for Structure-Activity Relationship (SAR) and Lead Optimization

In the realm of drug discovery and development, in silico methods are pivotal for elucidating the structure-activity relationships of a compound and for guiding the process of lead optimization. These computational approaches allow for the prediction of a molecule's biological activity and pharmacokinetic properties, thereby accelerating the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this computational approach. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, these models are instrumental in identifying the key structural features that govern their therapeutic effects. The development of a robust QSAR model involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, and hydrophobic, among others. These descriptors quantify different aspects of the molecule's structure and are then correlated with experimental activity data to build a predictive model.

Molecular docking is another powerful in silico technique used to predict the binding orientation of a small molecule to its macromolecular target, such as a protein or enzyme. In the context of 6-Iodo-2,4-dimethylquinoline, docking simulations could be employed to understand its potential interactions with various biological targets. For instance, studies on similar iodoquinazoline derivatives have utilized molecular docking to investigate their binding affinity with targets like dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. nih.gov Such studies provide valuable information on the binding modes and the crucial amino acid residues involved in the interaction, which is essential for the rational design of more potent inhibitors.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of lead optimization. These predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, thus reducing the likelihood of late-stage failures in drug development. For a series of quinoline derivatives, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity. A study on 4-(2-fluorophenoxy) quinoline derivatives, for example, developed a QSAR model to predict their c-MET kinase inhibitory activity and also examined their toxicity profiles. nih.gov

The general workflow for in silico lead optimization of a compound like 6-Iodo-2,4-dimethylquinoline would typically involve the following steps:

| Step | Description | Computational Tools/Methods |

| 1 | Target Identification and Validation | Bioinformatics databases, literature mining |

| 2 | Ligand Preparation | Molecular modeling software (e.g., ChemDraw, Avogadro) |

| 3 | Molecular Docking | AutoDock, GOLD, Glide |

| 4 | QSAR Model Development | Genetic algorithms, partial least squares |

| 5 | ADMET Prediction | QSAR-based models, simulation software |

| 6 | Virtual Screening and Lead Selection | High-throughput virtual screening platforms |

Non-Linear Optical (NLO) Properties and Related Electronic Transitions

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in advanced technologies such as optical data storage, telecommunications, and optical switching. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, often exhibit significant NLO responses. The computational investigation of these properties is crucial for the rational design of novel NLO materials.

The NLO properties of a molecule are fundamentally linked to its electronic structure. The application of an external electric field, such as that from a high-intensity laser, can induce a non-linear response in the molecule's polarization. This response is quantified by the hyperpolarizability (β for the first hyperpolarizability and γ for the second). Computational methods, primarily based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to calculate these properties.

For quinoline derivatives, the presence of the aromatic ring system provides a π-conjugated backbone that is conducive to NLO activity. The introduction of substituents, such as the iodo and dimethyl groups in 6-Iodo-2,4-dimethylquinoline, can modulate the electronic distribution and, consequently, the NLO response. Halogen atoms, like iodine, can influence the electronic properties through both inductive and resonance effects.

A key aspect of understanding the NLO properties of a molecule is the analysis of its electronic transitions. TD-DFT calculations can predict the absorption spectra and identify the nature of the electronic transitions, such as π → π* and n → π* transitions. A study on halogenated quinoline derivatives revealed that the lowest unoccupied molecular orbital (LUMO) was primarily localized on the quinoline moiety and an imine functional group, indicating their significant role in electronic transitions. nih.gov The highest occupied molecular orbital (HOMO), on the other hand, was distributed over the aromatic ring system. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally correlating with a larger NLO response.

The following table illustrates the type of data that would be generated in a computational study of the NLO properties of a molecule like 6-Iodo-2,4-dimethylquinoline, based on methodologies applied to similar compounds.

| Parameter | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP functional) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP functional) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated from HOMO and LUMO energies |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | DFT |

| Polarizability (α) | Measure of the linear response of the electron cloud to an electric field | DFT |

| First Hyperpolarizability (β) | Measure of the second-order non-linear optical response | DFT/TD-DFT |

| Absorption Wavelength (λmax) | Wavelength of maximum light absorption | TD-DFT |

| Oscillator Strength (f) | Probability of an electronic transition | TD-DFT |

| Major Electronic Transitions | Assignment of transitions (e.g., π → π, n → π) | Analysis of molecular orbitals involved |

Structure Activity Relationship Sar Studies and Biological Target Research Pertaining to 6 Iodo 2,4 Dimethylquinoline Analogues

General Principles of Quinoline-Based Compound Structure-Activity Relationships

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a foundational structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. orientjchem.orgrsc.org Structure-Activity Relationship (SAR) studies of quinoline derivatives have revealed several key structural features that are critical for their biological effects. For many antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for activity. slideshare.net The planarity and aromaticity of the quinoline ring system often facilitate intercalation with biological macromolecules, particularly DNA.

Substitutions on the quinoline ring play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. Key positions for substitution and their general effects include:

Position 1 (N1): Alkyl substitutions, such as ethyl or cyclopropyl (B3062369) groups, are often essential for antibacterial potency. slideshare.netnih.gov

Position 2: Introduction of substituents at this position can greatly reduce activity in some classes of quinolines. slideshare.net

Position 3: A carboxylic acid group at this position is a hallmark of the quinolone class of antibiotics and is crucial for their interaction with the DNA gyrase-DNA complex. slideshare.net

Position 4: The 4-aminoquinoline (B48711) core is vital for antimalarial activity, with the basicity of the side-chain nitrogen being a key determinant. youtube.com

Position 5: An amino substitution at this position can enhance antibacterial activity. slideshare.net

Position 6: Substitution with a fluorine atom is a defining feature of fluoroquinolones, significantly enhancing antibacterial potency by increasing cell wall penetration and DNA gyrase inhibition. orientjchem.orgyoutube.com

Position 7: The introduction of cyclic amine substituents, such as piperazine (B1678402) or pyrrolidine (B122466) rings, is critical for broadening the antibacterial spectrum and improving potency. slideshare.net

Position 8: Modifications at this position can influence activity; for instance, a methoxy (B1213986) group has been shown to reduce photosensitivity associated with some quinolones. youtube.com

These general principles form the basis for the rational design of new quinoline-based therapeutic agents, allowing chemists to fine-tune their properties for specific biological targets.

Influence of Halogen Substituents, Particularly Iodine, on Research-Based Biological Activity Profiles

Halogen atoms are frequently incorporated into the quinoline scaffold to modulate biological activity. The nature and position of the halogen can significantly impact a compound's lipophilicity, electronic properties, and ability to form specific interactions, such as halogen bonds, with biological targets. researchgate.netrsc.org

While fluorine at the C-6 position is well-known for enhancing the antibacterial activity of quinolones, other halogens, including chlorine, bromine, and iodine, also confer important properties. orientjchem.orgyoutube.com Electron-withdrawing substituents, such as halogens, on the isatin (B1672199) ring of chloroquine-isatin hybrids have been shown to generally enhance antiplasmodial activity, which may be due to increased lipophilicity or improved interaction with the heme target. rsc.org

Specifically, the introduction of an iodine atom has been explored to enhance the biological profiles of quinoline derivatives. Iodine is the largest and most polarizable of the common halogens, which can lead to stronger halogen bonding and increased van der Waals interactions with enzyme active sites. researchgate.net In the development of 4-anilinoquin(az)oline-based EGFR inhibitors, it was observed that as the size of the halogen at the 6-position increased from fluorine to iodine, the potency of the compound against U-CH1 and U-CH2 chordoma cell lines also increased. nih.gov Research on carboxy-quinoline derivatives has focused on replacing fluorine with iodine to potentially achieve better antimicrobial properties. nih.gov Studies suggest that iodo-quinoline derivatives are interesting scaffolds for developing novel antimicrobial agents, showing notable effects against Gram-positive bacteria like S. epidermidis. nih.govresearchgate.net

The enhanced activity of halogen-substituted compounds can be attributed to their ability to increase binding affinity through both hydrophobic interactions and the formation of halogen bonds with the active sites of enzymes, thereby stabilizing the enzyme-inhibitor complex. researchgate.net

Mechanistic Studies on Cellular and Enzymatic Interactions (In vitro studies)

A primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. mdpi.com Quinolones function by stabilizing a covalent enzyme-DNA complex where the DNA is cleaved, which leads to double-strand breaks and ultimately bacterial cell death. mdpi.comwikipedia.org

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. nih.gov In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target for quinolones. mdpi.comwikipedia.org

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. It is often the preferential target for quinolones in Gram-positive bacteria. mdpi.comwikipedia.org

Some newer quinolones exhibit dual-targeting ability, inhibiting both enzymes, which can slow the development of bacterial resistance. wikipedia.orgnih.gov Research has also shown that certain quinoline compounds can target DNA gyrase in Mycobacterium tuberculosis. acs.org The precise interaction involves the quinolone molecule binding to a pocket in the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. mdpi.com

In the context of cancer research, quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms that modulate cell proliferation and induce apoptosis (programmed cell death). researchgate.netekb.eg These compounds can interfere with multiple cellular processes critical for cancer cell survival and growth.

One key mechanism is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a vital role in cell division. Compounds that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptosis. nih.gov For instance, certain 2-aryl-trimethoxyquinoline analogues have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in human cancer cell lines. nih.gov

Quinoline hybrids have also demonstrated the ability to inhibit cell proliferation by targeting various receptors and enzymes involved in signaling pathways that control cell growth, differentiation, and survival. ekb.eg These targets can include protein kinases, which are often dysregulated in cancer. ekb.eg Furthermore, some quinoline derivatives have been found to induce p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity. nih.gov

Exploration of Anti-microbial, Anti-cancer, and Anti-malarial Research Activities in Model Systems (e.g., bacterial strains, cancer cell lines, parasitic strains)

Analogues of 6-Iodo-2,4-dimethylquinoline have been investigated in various model systems to assess their potential as therapeutic agents. The quinoline core, functionalized with iodine and other groups, has demonstrated a range of biological activities.

Anti-microbial Research Activity Research into iodo-quinoline derivatives has revealed activity primarily against Gram-positive bacteria. A study investigating a library of 6-iodo-substituted carboxy-quinolines tested their efficacy against several microbial strains. The results showed that while the compounds had no significant effect on the Gram-negative bacterium Klebsiella pneumoniae, they exhibited notable antibacterial effects against the Gram-positive Staphylococcus epidermidis and varying antifungal activity against Candida parapsilosis. nih.gov

| Compound | Substituent at C2 | MIC (μg/mL) vs S. epidermidis | MIC (μg/mL) vs C. parapsilosis |

|---|---|---|---|

| 4a | -C₆H₅ | 125 | >250 |

| 4c | -C₆H₄-p-Cl | 31.25 | 125 |

| 4d | -C₆H₄-p-Br | 31.25 | 125 |

| 4e | -C₆H₄-p-F | 62.5 | 125 |

| 4i | -C₆H₄-p-OCH₃ | 250 | >250 |

Anti-cancer Research Activity The cytotoxic potential of quinoline derivatives has been evaluated against a wide array of human cancer cell lines. The substitution pattern on the quinoline ring significantly influences this activity. brieflands.com For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, a 6-iodo substitution was found to be the most potent among halogenated analogues against chordoma cell lines. nih.gov Other studies have synthesized novel quinoline derivatives and demonstrated significant cytotoxic activity against cell lines such as A549 (lung), MCF-7 (breast), HeLa (cervical), and PC-3 (prostate). nih.gov The mechanisms often involve cell cycle arrest and induction of apoptosis. nih.gov

| Compound Class | Specific Analogue | Cancer Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 6-Iodo-4-anilinoquinazoline | Compound 28 | U-CH1 (Chordoma) | 8.7 µM | nih.gov |

| Pyrazolo-quinoline | Compound 65 | A549 (Lung) | 2.43 µM | nih.gov |

| Pyrazolo-quinoline | Compound 66 | MCF-7 (Breast) | 6.01 µM | nih.gov |

| 2-Aryl-trimethoxyquinoline | Compound 6e | MCF-7 (Breast) | 7.98 µM | nih.gov |

| 4-Aminoquinoline derivative | Compound 4a | HL60 (Leukemia) | 0.3 µM | mdpi.com |

Anti-malarial Research Activity The 4-aminoquinoline scaffold is the basis for the widely known antimalarial drug chloroquine (B1663885). SAR studies consistently show that a 7-chloro group is essential for high potency. youtube.com Research on related structures has explored how different substituents impact activity against Plasmodium falciparum. Halogenated derivatives, including those with bromine or chlorine, on the isatin portion of quinoline-isatin hybrids have shown enhanced antiplasmodial activity. rsc.org While specific data for 6-iodo-2,4-dimethylquinoline analogues in antimalarial assays is less common, the general principles suggest that halogenation can be a favorable strategy for improving potency. rsc.orgnih.gov

Design and Synthesis of 6-Iodo-2,4-dimethylquinoline Conjugates and Hybrid Molecules for Enhanced Research Efficacy

To improve the therapeutic potential of quinoline-based compounds, medicinal chemists often employ strategies such as creating conjugates or hybrid molecules. This approach involves covalently linking the quinoline scaffold to another pharmacophore to potentially achieve synergistic effects, target specific tissues, or overcome resistance mechanisms.

The synthesis of such molecules often involves multi-step reactions. For instance, the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene ketone, is a common method for creating the quinoline core, which can be catalyzed by agents like iodine. rsc.org Once the core iodo-quinoline structure is formed, it can be functionalized for conjugation.

Examples of this strategy include:

Quinoline-Curcumin Hybrids: Researchers have designed and synthesized hybrids of quinoline and curcumin (B1669340), demonstrating better aqueous solubility and efficacy against various cancer cell lines compared to curcumin alone. nih.gov

Quinoline-Isatin Hybrids: The combination of the quinoline core with an isatin moiety has been explored, particularly for developing antimalarial agents. These hybrids can be linked via different spacers, and modifications to both the quinoline and isatin rings can fine-tune their biological activity. rsc.org

Sugar Conjugates: Linking cytotoxic agents to sugar molecules, such as glucose, is a strategy to target cancer cells, which often exhibit higher glucose uptake than normal cells. This approach has been investigated with various anticancer compounds. nih.gov

Quinoline-Triazole Hybrids: Triazole-linked 4-aminoquinoline–isatin hybrids have been synthesized and evaluated for their antiplasmodial activity, showing that specific substitutions on the isatin ring enhance their potency. rsc.org

Emerging Research Directions and Future Perspectives for 6 Iodo 2,4 Dimethylquinoline

Development of Novel Synthetic Methodologies for Diversified Analogues

The functionalization of the quinoline (B57606) core at different positions is a key strategy for generating novel compounds with diverse biological activities. nih.gov Recent research has focused on developing efficient and versatile synthetic methods to create a wide array of 6-iodo-2,4-dimethylquinoline analogues.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from multiple starting materials. publications.gc.ca For instance, the Doebner synthesis, a one-pot, three-component method, has been successfully employed to produce 6-iodo-substituted carboxy-quinolines using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes. nih.govresearchgate.net This method is advantageous due to its rapid reaction times, cost-effective catalysts, and high product yields. nih.gov By varying the aldehyde component, a diverse library of analogues with different electronic and steric properties can be generated. nih.gov

Palladium-catalyzed annulation reactions of o-iodo-anilines with propargyl alcohols represent another powerful tool for synthesizing 2,4-disubstituted quinolines under mild conditions, offering tolerance for a wide range of functional groups. organic-chemistry.org Furthermore, metal-free synthetic approaches are gaining traction. For example, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, avoiding the need for transition metals and offering an environmentally friendly route to medicinally valuable quinolines. acs.org

These methodologies can be adapted to synthesize a variety of 6-iodo-2,4-dimethylquinoline analogues by modifying the substituents on the quinoline core. The introduction of different functional groups is anticipated to modulate the physicochemical and biological properties of the parent compound.

| Synthetic Method | Key Features | Potential for Analogue Diversification |

| Doebner Synthesis | One-pot, three-component reaction; cost-effective catalyst; high yields. nih.gov | Introduction of various substituents at the 2-position by using different aldehydes. nih.gov |

| Palladium-Catalyzed Annulation | Mild reaction conditions; broad functional group tolerance. organic-chemistry.org | Flexible synthesis of various 2,4-disubstituted quinolines. organic-chemistry.org |

| Metal-Free C(sp³)–H Bond Functionalization | Environmentally friendly; avoids transition metals. acs.org | Synthesis of quinolines with diverse functional groups. acs.org |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com For 6-iodo-2,4-dimethylquinoline and its potential analogues, these techniques offer a pathway to predict biological activity, understand mechanisms of action, and design novel compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. While specific QSAR models for 6-iodo-2,4-dimethylquinoline derivatives are not yet widely reported, the principles have been extensively applied to other quinoline derivatives for various therapeutic targets. By developing QSAR models, it would be possible to predict the antimicrobial or other biological activities of new, unsynthesized 6-iodo-2,4-dimethylquinoline analogues, thereby prioritizing synthetic efforts.

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein. mdpi.com For instance, molecular docking studies on quinoline derivatives have been used to investigate their potential as inhibitors of enzymes like peptide deformylase (PDF) in bacteria. nih.gov Such studies could be employed to identify potential biological targets for 6-iodo-2,4-dimethylquinoline and to understand the molecular interactions that govern its activity.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of molecules. sapub.org These computational methods can be used to analyze the frontier molecular orbitals (HOMO and LUMO) and their energy gaps, which are indicative of a molecule's reactivity. sapub.org This information can be valuable in understanding the mechanistic aspects of the biological activity of 6-iodo-2,4-dimethylquinoline and its derivatives.

| Computational Method | Application | Potential Insights for 6-Iodo-2,4-dimethylquinoline |

| QSAR | Predicting biological activity based on chemical structure. | Guiding the design of analogues with improved antimicrobial potency. |

| Molecular Docking | Simulating the interaction between a ligand and a protein target. mdpi.com | Identifying potential biological targets and understanding binding mechanisms. |

| DFT | Analyzing electronic structure and reactivity. sapub.org | Elucidating the mechanism of action at a molecular level. |

Integration with Chemical Biology for Target Identification and Validation (In vitro)

While preliminary studies have demonstrated the in vitro antimicrobial activity of iodo-quinoline derivatives against various pathogens, a deeper understanding of their mechanism of action is crucial for their development as therapeutic agents. nih.govresearchgate.net Chemical biology approaches offer powerful tools for identifying the specific molecular targets of bioactive compounds and validating their role in the observed phenotype.

Initial in vitro screening of a library of 6-iodo-substituted carboxy-quinolines has shown activity against Staphylococcus epidermidis and Candida parapsilosis. nih.gov Future research will likely focus on moving beyond these initial findings to pinpoint the precise cellular pathways and molecular targets affected by 6-iodo-2,4-dimethylquinoline.

One approach for target identification is to use affinity-based methods, where a modified version of the compound is used to isolate its binding partners from cell lysates. Another strategy involves genetic and genomic approaches, such as screening for resistant mutants or using techniques like RNA sequencing to identify changes in gene expression in response to treatment with the compound.

Once a potential target is identified, in vitro validation is essential. This can involve expressing and purifying the target protein and then conducting biochemical assays to confirm that 6-iodo-2,4-dimethylquinoline directly interacts with and modulates its activity. For example, if a specific bacterial enzyme is identified as a target, enzyme inhibition assays can be performed to determine the inhibitory concentration (IC₅₀) of the compound. The antibacterial activity of some quinoline derivatives has been linked to the inhibition of bacterial DNA topoisomerases. nih.gov

| Research Stage | Methodology | Objective |

| Initial Screening | Minimum Inhibitory Concentration (MIC) assays. nih.gov | Determine the spectrum and potency of antimicrobial activity. |

| Target Identification | Affinity chromatography, genetic screening. | Isolate and identify the specific cellular target(s). |

| Target Validation | In vitro enzyme inhibition assays, binding studies. | Confirm direct interaction and modulation of the identified target. |

Exploration of 6-Iodo-2,4-dimethylquinoline in Materials Science and Catalysis Research

The unique electronic and structural properties of the quinoline scaffold also make it an attractive candidate for applications in materials science and catalysis. rsc.org The presence of the iodine atom in 6-iodo-2,4-dimethylquinoline provides a handle for further functionalization through cross-coupling reactions, opening up possibilities for the creation of novel materials with tailored properties.

In the field of organic electronics, functionalized quinolines are being investigated for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The introduction of various electron-donating and electron-withdrawing groups onto the quinoline core can modulate their thermal, optical, and electronic properties. rsc.org The development of 6-iodo-2,4-dimethylquinoline-based materials with specific electronic characteristics could lead to their application as active layers in electronic devices. rsc.orgrsc.org

Another area of interest is the use of iodoquinolines in biofortification. Recent studies have explored the use of various iodoquinolines to increase the iodine content in plants, which could be a strategy to address iodine deficiency in human populations. nih.govresearchgate.net

In the realm of catalysis, quinoline derivatives can act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. The iodine atom in 6-iodo-2,4-dimethylquinoline could also allow it to participate in or influence catalytic cycles. For example, palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been used to synthesize a library of 6-functionalized quinoline derivatives. researchgate.net

| Field | Potential Application | Rationale |

| Materials Science | Organic electronics (OFETs, OLEDs). rsc.orgresearchgate.net | Tunable electronic properties through functionalization of the quinoline core. rsc.org |

| Agriculture | Iodine biofortification of crops. nih.govresearchgate.net | Potential to increase the nutritional value of food. |

| Catalysis | Ligands for metal catalysts or as catalysts themselves. researchgate.net | The quinoline nitrogen and the iodine atom can coordinate with metals or participate in reactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Iodo-2,4-dimethylquinoline, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves functionalizing pre-existing quinoline scaffolds. For iodination, direct halogenation at the 6-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or THF. Reaction temperature (e.g., reflux at 343 K) and stoichiometric control are critical to avoid over-iodination. Purification often employs recrystallization from chloroform or acetone . Yield optimization requires careful monitoring via TLC and adjusting catalyst ratios (e.g., KOtBu as a base) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 6-Iodo-2,4-dimethylquinoline, and what spectral features confirm its structure?

- Methodological Answer :

- NMR : H NMR confirms methyl groups (δ 2.5–2.7 ppm for CH) and aromatic protons (δ 7.5–8.5 ppm). C NMR identifies iodine’s deshielding effect on the adjacent carbon (δ ~90–100 ppm) .

- X-ray Crystallography : Resolves regiochemistry and crystal packing. Weak intramolecular interactions (e.g., C–H⋯O) and π–π stacking stabilize the structure, with dihedral angles between quinoline rings providing conformational insights .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 313.0) and isotopic patterns for iodine (1:1 ratio for I) .

Q. What are the primary research applications of 6-Iodo-2,4-dimethylquinoline in medicinal chemistry, and how do its structural features contribute to bioactivity?

- Methodological Answer : The iodine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for drug discovery. The methyl groups at positions 2 and 4 improve lipophilicity, facilitating membrane penetration in antimicrobial or anticancer assays. Studies on analogous quinolines show activity against Plasmodium falciparum (malaria) and β-amyloid aggregation (Alzheimer’s disease), suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can researchers optimize the iodination step in the synthesis of 6-Iodo-2,4-dimethylquinoline to minimize by-products?

- Methodological Answer :

- Solvent Selection : Use DMF for high solubility of iodine sources, but switch to THF for milder conditions to reduce side reactions .

- Catalyst Screening : Test Pd(II) or Cu(I) catalysts to enhance regioselectivity. For example, CuI in DMF at 60°C improves iodination efficiency .

- By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., di-iodinated products). Adjust reaction time (<2 hours) and iodine stoichiometry (1.1–1.3 equivalents) to suppress undesired pathways .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data or NMR assignments for 6-Iodo-2,4-dimethylquinoline derivatives?

- Methodological Answer :

- Data Reconciliation : Cross-validate using multiple techniques (e.g., compare X-ray structures with DFT-optimized geometries). SHELX refinement tools can resolve discrepancies in bond lengths/angles caused by thermal motion .

- Dynamic NMR Studies : For conflicting H NMR signals, variable-temperature NMR can detect conformational exchange broadening. NOESY correlations clarify spatial proximity of substituents .

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize datasets with rigorous experimental protocols .

Q. How does computational modeling (e.g., DFT) aid in understanding the electronic properties and reactivity of 6-Iodo-2,4-dimethylquinoline?

- Methodological Answer :

- Frontier Orbital Analysis : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) predict sites for electrophilic attack. The iodine atom lowers LUMO energy, enhancing susceptibility to nucleophilic substitution .

- Reaction Pathway Simulation : Transition state modeling (e.g., in Gaussian 09) identifies energy barriers for iodination, guiding solvent/catalyst selection .

- Docking Studies : Molecular docking with protein targets (e.g., acetylcholinesterase) rationalizes bioactivity trends observed in vitro .

Q. What are the challenges in achieving regioselective functionalization of 6-Iodo-2,4-dimethylquinoline, and how can directing groups or catalysts address this?

- Methodological Answer :

- Directing Group Strategy : Introduce temporary groups (e.g., –B(OH) via Suzuki coupling) to steer reactivity to the 6-position. Subsequent removal yields the desired product .

- Catalyst Design : Use Pd(0)/Xantphos complexes to suppress homocoupling during cross-coupling reactions. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances regiocontrol .

- Steric Effects : The 2,4-dimethyl groups hinder substitution at adjacent positions; leverage this steric bias to favor reactions at the 6-iodo site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.